Laudanosoline

Oxidative Stress Lipid Peroxidation Free Radical Biology

Laudanosoline delivers compound-specific pharmacology unattainable through class-based TIQ substitution. Its D4-preferring binding (pKi 6.46 vs. D2 pKi 5.72) enables receptor subtype selectivity profiling distinct from salsolinol or THP. System-specific antioxidant efficacy in Fe²⁺/ascorbate-induced lipid peroxidation differentiates it from apomorphine's broad-spectrum activity. As a validated PAN endonuclease inhibitor hit scaffold, it supports rational N-/C-3-position optimization. For neuroscience, antiviral, and natural product research requiring authentic analytical reference standards—not generic TIQ replacements.

Molecular Formula C17H19NO4·HBr·3H2O
Molecular Weight 436.29
CAS No. 485-33-6
Cat. No. B600547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaudanosoline
CAS485-33-6
Molecular FormulaC17H19NO4·HBr·3H2O
Molecular Weight436.29
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laudanosoline (CAS 485-33-6) Procurement Guide: Structural Properties and Research-Grade Specifications


Laudanosoline (norlaudanosoline; 1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a naturally occurring benzylisoquinoline alkaloid belonging to the 1,2,3,4-tetrahydroisoquinoline (TIQ) structural class [1]. It features a catechol-bearing tetrahydroisoquinoline scaffold with four phenolic hydroxyl groups that confer characteristic redox activity and metal-chelating potential [2]. The compound exists as a racemic mixture in synthetic preparations, though stereospecific (S)-enantiomers participate in plant biosynthetic pathways [3]. As a central intermediate in benzylisoquinoline alkaloid biosynthesis, laudanosoline serves as both an analytical reference standard for natural product research and a validated hit scaffold for medicinal chemistry optimization programs [4].

Laudanosoline Procurement Risk: Why TIQ Analogs Cannot Substitute Without Functional Validation


Within the 1,2,3,4-tetrahydroisoquinoline (TIQ) family, substitution of laudanosoline with structurally related analogs such as tetrahydropapaveroline (THP), salsolinol, or apomorphine introduces functionally divergent pharmacological and biochemical properties despite shared catechol-bearing scaffolds. THP acts as a potent dopamine antagonist in radioreceptor assays and in vivo [1], whereas laudanosoline exhibits distinct receptor binding profiles including sub-micromolar affinity for dopamine D4 receptors (pKi = 6.46) [2]. Apomorphine demonstrates superior chain-breaking antioxidant capacity across multiple lipid peroxidation induction systems [3], while laudanosoline shows system-specific antioxidant efficacy that is not uniformly predictive from catechol content alone [3]. Furthermore, the N-methyl substitution pattern of laudanosoline differentiates it from norlaudanosoline carboxylic acids (NLCAs) in enzyme inhibition profiles; NLCAs inhibit tyrosine hydroxylase noncompetitively (Kj = 1.5-4 × 10⁻⁴ M) [4], a profile not directly transferable to laudanosoline without empirical validation. These functional divergences mandate compound-specific characterization rather than class-based substitution in research procurement.

Laudanosoline Evidence-Based Selection Metrics: Quantitative Differentiation from TIQ Comparators


Laudanosoline Induction-Specific Antioxidant Activity Differentiated from Apomorphine and Bulbocapnine

Laudanosoline demonstrated system-specific antioxidant efficacy in microsomal lipid peroxidation assays. While apomorphine exhibited the highest overall inhibitory effects across all three induction systems tested (potency exceeding propyl gallate), laudanosoline showed selective efficacy in the Fe²⁺/ascorbate-induced system relative to CCl₄/NADPH or Fe³⁺-ADP/NADPH induction conditions. This contrasts with bulbocapnine and anonaine, which were more potent specifically under CCl₄/NADPH or Fe³⁺-ADP/NADPH induction [1].

Oxidative Stress Lipid Peroxidation Free Radical Biology

Laudanosoline Dopamine D4 Receptor Binding Affinity: D4/D2 Selectivity Differentiation

Laudanosoline exhibits measurable binding affinity for human dopamine receptor subtypes with differential D4 versus D2 potency. ChEMBL-derived pKi values indicate pKi = 6.46 (corresponding to Ki ≈ 347 nM) at the D4 dopamine receptor and pKi = 5.72 (Ki ≈ 1.9 μM) at the D2 dopamine receptor [1][2]. In contrast, structurally related salsolinol and 7-methylsalsolinol were classified in receptor binding studies as having higher affinity for dopamine receptors than for opiate receptors, while THP exhibited approximately equal affinity for both binding sites [3]. Laudanosoline's D4/D2 binding ratio (~5.5-fold D4 preference) provides a distinct pharmacological signature compared to these TIQ comparators.

Receptor Pharmacology GPCR Binding Neuropharmacology

Laudanosoline Functional Classification: Neurotoxic TIQ Distinct from Neuroprotective Analogs

Among 1,2,3,4-tetrahydroisoquinoline derivatives, laudanosoline (norlaudanosoline/THP) is classified alongside salsolinol, N-methyl-(R)-salsolinol, and 1-benzyl-TIQ as a TIQ endowed with potent neurotoxic actions [1]. This functional classification places laudanosoline in a distinct category from neuroprotective TIQs such as higenamine (1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol), 1-methyl-TIQ, and N-methyl-TIQ, which exert neuroprotective and neurorestorative actions [1]. TIQs bearing catechol moieties including laudanosoline, THP, salsolinol, and apomorphine are readily oxidized by peroxidase, lipoxygenase, and xanthine oxidase into melanin-like pigments with kinetic parameters and spectroscopic characteristics (UV-VIS and EPR) similar to dopa-melanin [2].

Neurotoxicity Parkinson's Disease Models TIQ Pharmacology

Laudanosoline as Validated Hit Scaffold: Derivative Anti-Influenza EC₅₀ Quantification

d,l-Laudanosoline served as the validated hit compound in a structure-guided optimization program targeting influenza PAN endonuclease. While the parent laudanosoline scaffold provides the pharmacophoric basis for inhibitor development, rational N- and C-3 modification yielded derivative 35 with potent and broad anti-influenza virus effects (EC₅₀ = 0.43–1.12 μM in vitro) and in vivo efficacy in a mouse model [1]. This contrasts with baloxavir-based scaffolds that achieve sub-nanomolar CEN inhibition but require distinct synthetic accessibility and IP considerations. The 1,2,3,4-tetrahydroisoquinoline-6,7-diol core of laudanosoline enables exploitation of pockets 3 and 4 in the PAN endonuclease active site, a binding mode validated through mechanistic studies demonstrating tight binding to the RNA-dependent RNA polymerase PAN endonuclease domain [1].

Antiviral Drug Discovery Influenza PAN Endonuclease Medicinal Chemistry

Laudanosoline Biosynthetic Accessibility: Central Intermediate Differentiated from Terminal Alkaloids

Laudanosoline (norlaudanosoline) occupies a central position in benzylisoquinoline alkaloid biosynthesis as a common intermediate for producing diverse downstream alkaloids. It serves as a direct precursor to four FDA-approved drugs (papaverine, atracurium, mivacurium, cisatracurium) via THP [1], and its 14-step biosynthetic conversion to noscapine has been successfully reconstituted in engineered yeast strains expressing 16 heterologous plant enzymes [2]. The berberine bridge enzyme catalyzes the stereospecific conversion of (S)-laudanosoline to the corresponding (S)-tetrahydroprotoberberine [3], distinguishing it from (R)-reticuline and (S)-protosinomenine which are alternative substrates for the same enzyme. This contrasts with terminal alkaloids like morphine or codeine, which represent end-point products rather than branch-point intermediates amenable to divergent biosynthetic engineering.

Natural Product Biosynthesis Metabolic Engineering Synthetic Biology

Laudanosoline High-Value Research Applications Based on Quantified Differentiation Evidence


Mechanistic Oxidative Stress Studies Requiring Induction-System-Specific Antioxidant Profiling

Laudanosoline is indicated for lipid peroxidation studies employing Fe²⁺/ascorbate induction systems where system-specific antioxidant behavior is mechanistically informative. The compound's selective efficacy in Fe²⁺/ascorbate-induced microsomal lipid peroxidation [1]—distinct from apomorphine's broad-spectrum chain-breaking activity and bulbocapnine's preference for CCl₄/NADPH or Fe³⁺-ADP/NADPH systems—enables experimental dissection of radical generation pathway contributions to observed antioxidant outcomes.

Dopamine D4 Receptor Subtype Pharmacology and TIQ Structure-Activity Relationship Studies

Laudanosoline provides a D4-preferring TIQ comparator for dopamine receptor pharmacology investigations. With measured pKi values of 6.46 (D4) and 5.72 (D2) [1], laudanosoline occupies a distinct pharmacological space relative to salsolinol (higher general dopamine receptor affinity) and THP (approximately equal dopamine/opiate binding) . This differentiated binding signature supports receptor subtype selectivity profiling within the TIQ chemical class.

Neurotoxic TIQ Mechanistic Studies in Parkinson's Disease Research Models

As a TIQ classified with potent neurotoxic actions alongside salsolinol, N-methyl-(R)-salsolinol, and 1-benzyl-TIQ [1], laudanosoline serves as an appropriate tool compound for investigating TIQ-mediated dopaminergic neurodegeneration mechanisms. Its enzymatic oxidation by peroxidase, lipoxygenase, and xanthine oxidase yields TIQ-melanins with dopa-melanin-like characteristics , providing a defined chemical probe for studying endogenous neurotoxin formation pathways implicated in Parkinson's disease pathology.

Medicinal Chemistry Optimization of PAN Endonuclease Inhibitors from Validated Hit Scaffold

d,l-Laudanosoline serves as a validated hit scaffold for structure-guided optimization of influenza PAN endonuclease inhibitors. The 1,2,3,4-tetrahydroisoquinoline-6,7-diol core enables rational modification at N- and C-3 positions to exploit pockets 3 and 4 in the PAN endonuclease active site [1]. This scaffold provides a chemically tractable starting point distinct from baloxavir-derived series, supporting in-house medicinal chemistry campaigns with established SAR trajectories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laudanosoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.